Zinc-DTPA is classified as a chelating agent, specifically a metal ion chelator. It is derived from diethylenetriaminepentaacetic acid, which is known for its ability to form stable complexes with metal ions. The compound is often used in medical settings for detoxification purposes, particularly in cases of heavy metal poisoning. Zinc-DTPA can be synthesized in various crystalline forms, enhancing its usability in different applications .
The synthesis of Zinc-DTPA typically involves the reaction of diethylenetriaminepentaacetic acid with zinc oxide in the presence of sodium hydroxide. The process can be summarized as follows:
The molecular structure of Zinc-DTPA can be described by its empirical formula . The compound features a central zinc ion coordinated by four carboxylate groups from the diethylenetriaminepentaacetic acid backbone. This structure allows for strong binding with metal ions due to the presence of multiple donor atoms (nitrogen and oxygen) that stabilize the complex.
The coordination geometry around the zinc ion is typically octahedral, with the carboxylate groups occupying the axial positions and nitrogen atoms from the amine groups in equatorial positions .
Zinc-DTPA participates in various chemical reactions primarily involving metal ion chelation. It can effectively bind to free zinc ions in solution, preventing them from participating in unwanted reactions. In biological systems, Zinc-DTPA can also interact with other metal ions such as lead and cadmium, facilitating their excretion from the body.
The chelation reaction can be simplified as follows:
This reaction highlights how Zinc-DTPA captures zinc ions through coordination bonds, forming a stable complex that reduces metal ion toxicity .
Zinc-DTPA functions primarily as a chelator by binding to free metal ions in biological systems. Its mechanism of action involves:
This mechanism is particularly valuable in treating heavy metal poisoning and reducing radiation exposure from radioactive isotopes.
Zinc-DTPA exhibits several notable physical and chemical properties:
These properties make Zinc-DTPA suitable for various applications in medicine and environmental science .
Zinc-DTPA has diverse applications across several fields:
Zinc-DTPA (chemical formula: C₁₄H₁₈N₃O₁₀Zn³⁻; systematic IUPAC name: zinc(2+) trisodium 2-[bis({2-[bis(carboxymethyl)amino]ethyl})amino]acetate) comprises a diethylenetriamine backbone modified with five carboxymethyl groups and coordinated with zinc ions. The molecule has an average molecular mass of 522.66 Da (monoisotopic: 520.997669 Da), forming a stable anionic complex in solution [5]. Structural analyses reveal Zinc-DTPA functions as an octadentate ligand, with coordination sites comprising three nitrogen atoms from the amine groups and five oxygen atoms from carboxylate moieties. This extensive coordination capacity creates exceptionally stable metal-ligand complexes, particularly with +3 and +4 valence cations [8].
Computational modeling and spectroscopic analyses (including ¹³C nuclear magnetic resonance and infrared spectroscopy) demonstrate that Zinc-DTPA adopts a complex stereochemistry with trans O–Zn–N, O–Zn–O and N–Zn–N bonding configurations. The zinc ion resides in a distorted octahedral environment, with two carboxylate groups remaining non-complexed in the typical binding mode. This structural arrangement contributes to the molecule's remarkable complexation stability constant (log K ≈ 29 for plutonium(IV)), approximately 100-fold greater than that of ethylenediaminetetraacetic acid analogs [3] [8]. Mass spectrometry analyses confirm a strict 1:1 metal-to-ligand stoichiometry at m/z 454 for the zinc complex, with elemental analysis (carbon, hydrogen, nitrogen) validating the predicted composition [3].
Table 1: Coordination Properties of Zinc Trisodium Diethylenetriaminepentaacetate
Property | Specification |
---|---|
Coordination Sites | 8 (3 nitrogen, 5 oxygen) |
Metal-Ligand Stoichiometry | 1:1 (zinc:DTPA) |
Charge at Physiological pH | -3 (penta-anionic form) |
Molecular Geometry | Distorted octahedral around zinc center |
Stability Constant (log K) | ~29 for Pu(IV) complexes |
Chelate Ring Formation | Five 5-membered rings upon full complexation |
The crystalline solid exhibits limited aqueous solubility (<0.5 g/100 mL), necessitating pharmaceutical formulations as sterile aqueous solutions for clinical administration. When complexed with radionuclides, the resulting metal-Zinc-DTPA complexes display enhanced water solubility and renal clearance profiles compared to free radionuclides. This property directly enables the therapeutic decorporation mechanism through urinary elimination [4] [8]. The molecule's structural similarity to gadolinium-DTPA (a magnetic resonance imaging contrast agent) further highlights its versatile coordination chemistry, though Zinc-DTPA remains specialized for heavy metal sequestration rather than diagnostic applications [8].
The development of Zinc-DTPA as a medical countermeasure spans five decades of research into radiation accidents and nuclear weapon proliferation risks. Initial investigational use of diethylenetriaminepentaacetate compounds began during the 1960s, primarily utilizing the calcium salt form under investigational new drug protocols managed by the Radiation Emergency Assistance Center/Training Site. For decades, these chelators remained accessible only through emergency investigational protocols due to the ethical impossibility of conducting controlled clinical trials with radioactive contaminants [2].
The regulatory landscape transformed significantly following the September 15, 2003, Federal Register announcement (68 FR 53984) wherein the United States Food and Drug Administration concluded that both calcium trisodium diethylenetriaminepentaacetate and Zinc-DTPA, when manufactured under approved conditions, demonstrate sufficient safety and efficacy for treating internal contamination with plutonium, americium, or curium. This determination emerged from systematic analysis of 646 medical case reports spanning 40 years of accidental exposures, maintained in the Radiation Emergency Assistance Center/Training Site database. Among 18 extensively documented cases, Zinc-DTPA and calcium trisodium diethylenetriaminepentaacetate administration increased urinary elimination of radionuclides by an average factor of 39, establishing the biological proof-of-concept for decorporation therapy [2].
Formal approval materialized on April 14, 2004, when Zinc-DTPA received New Drug Application authorization under the brand name Pentetate Zinc Trisodium, followed by calcium trisodium diethylenetriaminepentaacetate approval. This regulatory milestone represented the culmination of collaborative efforts between government agencies and pharmaceutical developers to address the critical preparedness gap for radiological emergencies. The approval pathway established a novel regulatory precedent by utilizing observational human data from radiation accidents rather than conventional randomized trials, acknowledging the impracticality and ethical constraints of deliberate radionuclide exposure studies [2] [5] [8].
Table 2: Regulatory Milestones for Zinc Trisodium Diethylenetriaminepentaacetate
Year | Development Milestone |
---|---|
1960s | Initial investigational use of diethylenetriaminepentaacetate salts for radiation accidents |
2003 | FDA determination of safety and efficacy based on Radiation Emergency Assistance Center/Training Site database (646 cases) |
2004 | Formal New Drug Application approval (April 14) |
2015 | FDA label updates regarding pregnancy recommendations (January 9) |
2018 | Strategic National Stockpile inclusion for radiological emergency response |
Internationally, Zinc-DTPA maintains similar recognition as a vital medical countermeasure. The compound appears on the World Health Organization's Essential Medicines List for radiation emergencies and is stockpiled by numerous governments as part of comprehensive radiological response planning. Current production primarily occurs under pharmaceutical manufacturing standards to ensure sterility, purity, and precise concentration required for parenteral and inhalation administration [4] [8].
Zinc-DTPA functions through ion exchange mechanisms to sequester circulating transuranic elements, particularly plutonium (atomic number 94), americium (95), and curium (96). The molecule's high binding affinity (formation constant ≈10²⁹) enables displacement of zinc ions by these radioactive cations, forming stable, water-soluble complexes that undergo rapid renal clearance. This decorporation process significantly reduces the radiological burden by preventing redistribution to critical organs, particularly the bone matrix and liver, where incorporated radionuclides deliver persistent ionizing radiation [2] [4] [8].
Treatment protocols strategically employ Zinc-DTPA as maintenance therapy following initial calcium trisodium diethylenetriaminepentaacetate administration. Clinical evidence establishes that while calcium trisodium diethylenetriaminepentaacetate demonstrates superior efficacy within the first 24 hours post-exposure (enhancing elimination approximately 39-fold), Zinc-DTPA provides equivalent decorporation efficacy thereafter. Crucially, Zinc-DTPA induces significantly less depletion of essential endogenous metals—particularly zinc, magnesium, and manganese—making it preferable for extended treatment regimens lasting weeks to months. This differential trace metal depletion profile stems from Zinc-DTPA's pre-bound zinc ion, which reduces the molecule's avidity for essential biological metals while maintaining affinity for higher-valence transuranic elements [2] [4].
The clinical deployment strategy involves specific administration routes tailored to exposure circumstances:
The decorporation efficacy exhibits temporal dependence, with optimal outcomes achieved when treatment initiates within hours of contamination. However, therapeutic benefit persists even when administration delays occur, as Zinc-DTPA effectively chelates circulating radionuclides before tissue incorporation and mobilizes a fraction of deposited contaminants from reversible binding sites. Continuous monitoring through weekly bioassays (primarily urine radiobioassay) guides treatment duration, which may extend for months in cases of significant internal deposition [2] [4].
Special considerations apply to vulnerable populations: Zinc-DTPA constitutes the exclusive choice for pregnant patients due to calcium trisodium diethylenetriaminepentaacetate's potential fetal risks, while pediatric dosing follows weight-adjusted protocols (14 mg/kg). The compound's negligible oral bioavailability (<5%) precludes gastrointestinal absorption, necessitating intravenous or inhalation routes. Current research explores next-generation hydroxypyridinonate ligands that may offer enhanced actinide decorporation, though Zinc-DTPA remains the established standard for transuranic contamination [4] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7